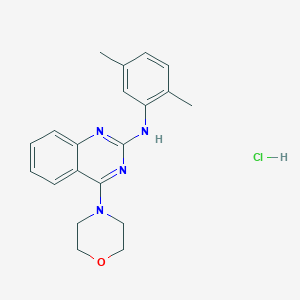

N-(2,5-dimethylphenyl)-4-morpholinoquinazolin-2-amine hydrochloride

Description

N-(2,5-Dimethylphenyl)-4-morpholinoquinazolin-2-amine hydrochloride is a quinazoline derivative characterized by a morpholino substituent at the 4-position and a 2,5-dimethylphenyl group attached to the amine at the 2-position. The hydrochloride salt enhances its aqueous solubility, a common pharmaceutical formulation strategy.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-4-morpholin-4-ylquinazolin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O.ClH/c1-14-7-8-15(2)18(13-14)22-20-21-17-6-4-3-5-16(17)19(23-20)24-9-11-25-12-10-24;/h3-8,13H,9-12H2,1-2H3,(H,21,22,23);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFZENCVIQSENR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3C(=N2)N4CCOCC4.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-4-morpholinoquinazolin-2-amine hydrochloride typically involves multiple steps, starting with the formation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the morpholine ring and the dimethylphenyl group is usually accomplished through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethylphenyl)-4-morpholinoquinazolin-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted quinazolines, dihydroquinazolines, and quinazoline N-oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-morpholinoquinazolin-2-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-morpholinoquinazolin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent-Driven Activity in Hydroxynaphthalene-Carboxamides

A study on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides () highlights the critical role of substituent positioning and electronic properties in biological activity. For example:

- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide demonstrated potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC50 ~10 µM) .

- Comparison with Quinazoline Derivative: Both compounds share the 2,5-dimethylphenyl group, which in the hydroxynaphthalene series, contributes to high lipophilicity and electron-withdrawing effects, enhancing PET inhibition. Quinazolines are known to interact with ATP-binding pockets in kinases, whereas hydroxynaphthalene-carboxamides primarily inhibit photosystem II .

Table 1: Substituent and Activity Comparison

Morpholino-Containing Analogs

The morpholino group is a recurring feature in bioactive molecules, influencing solubility and binding interactions:

- N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine (): This triazine-based compound incorporates a morpholino group but lacks the dimethylphenyl substituent. While activity data are unavailable, the triazine core’s smaller size compared to quinazoline may limit its ability to engage bulkier biological targets .

Hydrochloride Salt Considerations

The hydrochloride salt form of the quinazoline derivative improves solubility, a feature shared with pharmacopeial compounds like Ropivacaine Hydrochloride (). However, Ropivacaine’s piperidine-carboxamide structure and analgesic mechanism differ entirely from the quinazoline’s presumed kinase-targeting activity .

Research Implications and Gaps

- Morpholino Group Role: The morpholino moiety likely enhances solubility and hydrogen-bonding capacity, but its impact on target binding (e.g., kinase vs. photosystem II) requires further study.

- Data Limitations : Activity data for the quinazoline derivative are absent in the provided evidence, necessitating empirical validation of its potency and selectivity relative to hydroxynaphthalene and triazine analogs.

Biological Activity

N-(2,5-dimethylphenyl)-4-morpholinoquinazolin-2-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and glycine metabolism modulation. This article delves into the biological activity of this compound, summarizing key research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 273.77 g/mol

This compound features a quinazoline backbone, which is known for its diverse biological activities, including anticancer properties.

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activity through various mechanisms:

-

CDK Inhibition : The compound has been shown to selectively inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcription regulation. Inhibition of CDK9 leads to decreased expression of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .

Compound CDK9 Inhibition (IC50) Selectivity Ratio (CDK9/CDK2) 30m 0.02 µM ~120-fold 30k 0.09 µM ~100-fold - Effect on Tumor Cells : Studies have demonstrated that derivatives of this compound can effectively reduce cell viability in various cancer cell lines, including solid tumors and leukemia .

Glycine Metabolism Modulation

The compound is also implicated in the modulation of glycine metabolism, which is crucial for cellular functions and has been linked to cancer cell survival:

- Glycine Decarboxylase (GLDC) : It has been suggested that this compound may interact with GLDC, impacting glycine levels and influencing tumorigenesis . Increased GLDC activity has been associated with poor prognosis in several cancers.

Case Studies

- Clinical Observations : A notable case involved patients with acute myeloid leukemia (AML), where inhibition of Mcl-1 via CDK9 inhibition led to significant therapeutic responses. The use of compounds similar to this compound demonstrated the potential to overcome resistance to conventional therapies .

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls. The mechanism was attributed to enhanced apoptosis and reduced proliferation rates in tumor cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.